molecular formula C13H17NO2 B1525779 1-(4-Benzylmorpholin-2-yl)ethan-1-one CAS No. 852237-34-4

1-(4-Benzylmorpholin-2-yl)ethan-1-one

Cat. No. B1525779
CAS RN: 852237-34-4
M. Wt: 219.28 g/mol
InChI Key: HYFNBIVNYJGFJD-UHFFFAOYSA-N
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Description

“1-(4-Benzylmorpholin-2-yl)ethan-1-one” is a chemical compound with the molecular formula C13H17NO2 . It has a molecular weight of 219.28 g/mol . The compound is in powder form .


Molecular Structure Analysis

The InChI code for “1-(4-Benzylmorpholin-2-yl)ethan-1-one” is 1S/C13H17NO2/c1-11(15)13-10-14(7-8-16-13)9-12-5-3-2-4-6-12/h2-6,13H,7-10H2,1H3 . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(4-Benzylmorpholin-2-yl)ethan-1-one” are not fully documented. It is known that the compound is a powder . The compound’s density, boiling point, and melting point are not available .

Scientific Research Applications

Medical Research: Antimicrobial Agent Development

“1-(4-Benzylmorpholin-2-yl)ethan-1-one” has been explored for its potential in developing new antimicrobial agents. Studies have indicated that derivatives of this compound exhibit cytotoxic properties against human cancer cells and possess antibacterial activities, which are crucial in the fight against drug-resistant bacteria .

Material Science: Polymer Synthesis

In material science, this compound is utilized as a precursor in the synthesis of polymers. Its structural properties allow for the creation of novel polymeric materials with potential applications in biodegradable plastics, coatings, and adhesives .

Chemical Synthesis: Organic Intermediate

This compound serves as an important intermediate in organic synthesis. It is used to synthesize a variety of benzylmorpholine derivatives, which are valuable in producing pharmaceuticals and agrochemicals .

Analytical Chemistry: Chromatographic Analysis

In analytical chemistry, “1-(4-Benzylmorpholin-2-yl)ethan-1-one” can be used as a standard or reference compound in chromatographic analysis techniques. This helps in the identification and quantification of similar compounds in complex mixtures .

Pharmacology: Drug Design and Discovery

Pharmacologically, it is involved in the design and discovery of new drugs. Its molecular framework is conducive to modifications that can lead to the development of new therapeutic agents with improved efficacy and safety profiles .

Biochemistry: Enzyme Inhibition Studies

Biochemically, the compound is used in enzyme inhibition studies to understand the mechanism of action of certain enzymes. This knowledge is essential for the development of enzyme inhibitors that can be used as drugs to treat various diseases .

Safety and Hazards

The safety information for “1-(4-Benzylmorpholin-2-yl)ethan-1-one” indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

1-(4-benzylmorpholin-2-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2/c1-11(15)13-10-14(7-8-16-13)9-12-5-3-2-4-6-12/h2-6,13H,7-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYFNBIVNYJGFJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1CN(CCO1)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Benzylmorpholin-2-yl)ethan-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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